3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a 2-chlorophenyl group at position 3, a methyl group at position 5, and a pyrrolidin-1-yl group at position 7.
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[1,5-a]pyrimidine scaffolds have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
Compounds with similar structures have been found to inhibit cdk2 . They bind to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibits the kinase activity of CDK2, leading to cell cycle arrest .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have been found to cause significant alterations in cell cycle progression and induce apoptosis within cells .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Biochemical Analysis
Biochemical Properties
3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby preventing the phosphorylation of target proteins necessary for cell cycle progression. This interaction is primarily mediated through hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis . It affects cell signaling pathways by inhibiting the activity of CDK2, which is essential for the transition from the G1 to the S phase of the cell cycle. Additionally, the compound influences gene expression by downregulating the expression of genes involved in cell proliferation and survival . It also impacts cellular metabolism by altering the activity of metabolic enzymes and pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the inhibition of CDK2 by binding to its active site . This binding prevents the phosphorylation of retinoblastoma protein (Rb), a key regulator of the cell cycle. The inhibition of CDK2 leads to the accumulation of hypophosphorylated Rb, which in turn inhibits the activity of E2F transcription factors, preventing the transcription of genes required for S phase entry . Additionally, the compound may interact with other biomolecules, such as DNA and RNA, affecting their stability and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to the compound in in vitro studies has shown sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound maintains its activity over time, with consistent effects on tumor growth and progression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . The threshold dose for toxicity varies depending on the animal model and the duration of exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes . The compound undergoes oxidation and conjugation reactions, resulting in the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound . The compound also affects metabolic flux by altering the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound accumulates in specific tissues, such as the liver and kidneys, where it exerts its effects . Its distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cells . It may also be targeted to specific organelles, such as the mitochondria, where it affects mitochondrial function and induces apoptosis . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .
Preparation Methods
The synthesis of 3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of aminopyrazoles with enaminonitriles or enaminones . The reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux. Major products formed from these reactions depend on the specific substituents introduced during the reaction.
Scientific Research Applications
3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is utilized in the development of fluorescent probes and materials for optical applications.
Comparison with Similar Compounds
3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Zaleplon: A sedative agent with a similar pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative agent with structural similarities.
Ocinaplon: An anxiolytic agent that shares the pyrazolo[1,5-a]pyrimidine scaffold.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4/c1-12-10-16(21-8-4-5-9-21)22-17(20-12)14(11-19-22)13-6-2-3-7-15(13)18/h2-3,6-7,10-11H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIKZAZAAZLNQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCCC3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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